REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH:13](=O)[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[Br:12][C:9]1[CH:10]=[CH:11][C:2]([NH:1][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:3.4,5.6|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C=C1)Br
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Name
|
|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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C(C1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
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1.2 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
90 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
18.4 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with dichloromethane (3×75 mL)
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Type
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EXTRACTION
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Details
|
The combined organic extractions
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Type
|
DRY_WITH_MATERIAL
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Details
|
were dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via flash chromatography (silica, 1:1 hexanes/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=C(C(=O)OC)C1)NCC1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |